Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate
Overview
Description
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is a compound that is not directly described in the provided papers. However, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of similar organoiodine compounds. For instance, bis(phenyliodonium) diyne triflates are mentioned as stable microcrystalline solids that react with triphenylphosphine to give bisphosphonium salts . This suggests that bis(4-tert-butylphenyl)iodonium hexafluorophosphate might also exhibit stability and reactivity under certain conditions.
Synthesis Analysis
The synthesis of related compounds involves the use of phase-transfer conditions and reactions with various reagents. For example, bis(tert-butylsilyl)decatungstophosphate is synthesized through the reaction of t-BuSiCl3 with Cs7[(gamma-PW10O36)].xH2O . Similarly, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized by aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of bis(4-tert-butylphenyl)iodonium hexafluorophosphate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the structure of bis(tert-butylsilyl)decatungstophosphate is confirmed to have an "open structure" with two t-BuSiOH groups anchored to the framework . The molecular structures of phosphorus-containing compounds show unusually large bond angles around phosphorus atoms . These findings can provide a basis for predicting the molecular structure of bis(4-tert-butylphenyl)iodonium hexafluorophosphate, which may also be characterized by similar techniques.
Chemical Reactions Analysis
The reactivity of related compounds is explored through various chemical reactions. Bis(phenyliodonium) diyne triflates react with triphenylphosphine to yield bisphosphonium salts , and bis(4-benzyloxyphenyl)iodonium salts are effective precursors for the synthesis of 4-[^18F]fluorophenol . These examples indicate that bis(4-tert-butylphenyl)iodonium hexafluorophosphate could also participate in reactions that involve the transfer of the iodonium group or its use as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse. For example, organometallic ionic liquids comprising 1-ferrocenyl-3-alkylimidazolium-based salts of hexafluorophosphate exhibit layerlike structures and redox properties . The bis(tert-butylsilyl)decatungstophosphate shows an "open structure" and reacts to form a "closed-structure" anion . These findings suggest that bis(4-tert-butylphenyl)iodonium hexafluorophosphate may also have unique physical properties and reactivity patterns that could be explored through similar analytical methods.
Scientific Research Applications
Electrochemical Properties and Polymerization
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is used in the synthesis and polymerization of new polythiophene derivatives. For instance, the monomer poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline was electrochemically polymerized using this compound as the supporting electrolyte. The resulting polymer exhibited distinctive colors upon doping, indicating multichromic properties and improved solution processability due to the tert-butyl group and hexyl groups (Ozyurt et al., 2008).
Mass Spectrometry and Detection of Sulfo-Peptides
In mass spectrometry, particularly in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS), bis(4-tert-butylphenyl)iodonium hexafluorophosphate enhances the detection of sulfo-peptides. It's effective in giving intensive molecular ion signals and suppresses desulfation and salt formation, improving the overall detection efficiency (Ueki & Yamaguchi, 2006).
Photopolymerization and 3D/4D Printing Applications
This compound is significant in photopolymerization processes and 3D/4D printing applications. It's used in photoinitiating systems for free radical and cationic polymerization of various compounds. It also aids in the fabrication of stereoscopic 3D patterns with reversible swelling properties and shape-memory effects, which are key in 4D printing (Chen et al., 2021).
Synthesis and Characterization of Polypyromellitimides
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is used in the synthesis of bis(triarylamine)-based polyimides, which exhibit high thermal stability and ambipolar electrochromic behaviors. These polyimides have potential applications in flexible electrochromic devices due to their high contrast ratios in visible and near-infrared regions (Wang & Hsiao, 2014).
Safety And Hazards
properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLNCQWBHTSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552278 | |
Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate | |
CAS RN |
61358-25-6 | |
Record name | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61358-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061358256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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